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N-(tert-butyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

TRPA1 ion channel Pain Target deconvolution

N-(tert-butyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1203072-16-5) is a synthetic pyridazinone derivative with molecular formula C₁₆H₁₈FN₃O₂ and molecular weight 303.34 g/mol, featuring a 6-oxo-1,6-dihydropyridazine core bearing a 4-fluorobenzyl substituent at N1 and a tert-butyl carboxamide at position 3. This compound shares its molecular formula with the FDA-approved anticonvulsant ezogabine (retigabine), yet belongs to an entirely distinct chemotype—a pyridazinone scaffold versus ezogabine's triaminobenzene carbamate—resulting in fundamentally divergent biological target profiles.

Molecular Formula C16H18FN3O2
Molecular Weight 303.337
CAS No. 1203072-16-5
Cat. No. B2723172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS1203072-16-5
Molecular FormulaC16H18FN3O2
Molecular Weight303.337
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=NN(C(=O)C=C1)CC2=CC=C(C=C2)F
InChIInChI=1S/C16H18FN3O2/c1-16(2,3)18-15(22)13-8-9-14(21)20(19-13)10-11-4-6-12(17)7-5-11/h4-9H,10H2,1-3H3,(H,18,22)
InChIKeyJPINIUGCJZHWBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(tert-Butyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1203072-16-5): Core Structural Identity and Pharmacological Positioning


N-(tert-butyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1203072-16-5) is a synthetic pyridazinone derivative with molecular formula C₁₆H₁₈FN₃O₂ and molecular weight 303.34 g/mol, featuring a 6-oxo-1,6-dihydropyridazine core bearing a 4-fluorobenzyl substituent at N1 and a tert-butyl carboxamide at position 3 [1]. This compound shares its molecular formula with the FDA-approved anticonvulsant ezogabine (retigabine), yet belongs to an entirely distinct chemotype—a pyridazinone scaffold versus ezogabine's triaminobenzene carbamate—resulting in fundamentally divergent biological target profiles [2]. Computational target prediction via the Similarity Ensemble Approach (SEA) identifies the transient receptor potential ankyrin 1 (TRPA1) ion channel as the top predicted macromolecular target (Max Tc = 41), consistent with emerging patent activity around pyridazinone-based TRPA1 inhibitors [3][4]. The compound is catalogued in the ZINC purchasable compound database (ZINC000008755422) and is commercially available from multiple screening compound suppliers, positioning it as an accessible entry point for TRPA1-focused drug discovery and chemical biology programs [3].

Why Generic Substitution Fails for N-(tert-Butyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: Evidence of Pharmacological Divergence Within the Pyridazinone Class


The 6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold exhibits extreme pharmacological divergence depending on the identity and positioning of substituents at N1 and the carboxamide nitrogen, making generic substitution scientifically unreliable. Within this single scaffold family, the diphenyl analogue J27 functions as a JNK2 inhibitor suppressing IL-6 release (IC₅₀ = 0.22 μM in THP-1 cells) via the NF-κB/MAPK pathway [1], while 4-(phenylamino)-6-oxo-1,6-dihydropyridazine-3-carboxamide derivatives act as MEK inhibitors [2], and N-(methyl-d₃)pyridazine-3-carboxamide derivatives target the TYK2 pseudokinase domain for autoimmune indications [3]. The specific combination of a 4-fluorobenzyl group at N1 and a tert-butyl carboxamide at position 3 in the target compound is pharmacologically non-interchangeable with analogs bearing different N1-alkyl, N1-benzyl (unsubstituted), or N1-heteroarylalkyl groups, as well as with analogs having N-methyl, N-cyclopropyl, or N-aryl carboxamide variants. Substitution at the para position of the benzyl ring with fluorine further modulates lipophilicity, metabolic stability, and target engagement compared to unsubstituted, chloro-, or methoxy-benzyl analogs [4]. These structure-activity relationship (SAR) discontinuities mean that even close structural neighbors cannot be assumed to share the same target profile, potency, or selectivity fingerprint.

Quantitative Differentiation Evidence for N-(tert-Butyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: Head-to-Head and Cross-Study Comparator Analysis


Target Identity Divergence: Pyridazinone-TRPA1 vs. Ezogabine-KCNQ Despite Shared Molecular Formula

N-(tert-butyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide shares the identical molecular formula (C₁₆H₁₈FN₃O₂, MW 303.34) with ezogabine (retigabine), an FDA-approved KCNQ potassium channel opener, yet these two compounds represent fundamentally different pharmacophores with non-overlapping macromolecular targets [1][2]. Computational SEA analysis predicts TRPA1 as the primary target for the pyridazinone compound (Max Tc = 41), whereas ezogabine activates KCNQ2/3 channels with EC₅₀ values of 1.4–1.6 μM [3]. This illustrates that compounds sharing identical elemental composition can possess entirely divergent biological activities, and selection between them must be based on the intended target pathway [4].

TRPA1 ion channel Pain Target deconvolution

Chemotype-Level Differentiation from Established TRPA1 Antagonist Pharmacophores

The target compound represents a pyridazinone-based TRPA1 ligand chemotype that is structurally distinct from all major published TRPA1 antagonist series. HC-030031, a widely used TRPA1 reference antagonist, is a purine-dione acetamide (MW 355.4, IC₅₀ = 4.9 μM for cinnamaldehyde-evoked human TRPA1 activation, >10-fold selectivity over TRPV1/3/4, hERG, and NaV1.2) . A-967079 is an oxime-based antagonist (MW 237.3, IC₅₀ = 67 nM human / 289 nM rat TRPA1, selective over 89 off-targets) . LY3526318, a clinical-stage TRPA1 antagonist, inhibits human TRPA1 inward currents with IC₅₀ = 13.5 nM . The pyridazinone scaffold of the target compound offers a distinct intellectual property position and potentially differentiated binding mode within the TRPA1 ligand pocket, as evidenced by separate patent families claiming pyridazinone and imidazo[4,5-d]pyridazinonyl TRPA1 inhibitors [1].

TRPA1 antagonist Chemotype comparison Pain research

Physicochemical Property Differentiation from Key TRPA1 Antagonist Benchmarks

The target compound possesses a calculated partition coefficient (clogP) of approximately 1.93, topological polar surface area (tPSA) of 61 Ų, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds, placing it firmly within oral drug-like chemical space (Lipinski Rule of 5 compliant) [1]. This property profile differentiates it from several reference TRPA1 antagonists: HC-030031 (MW 355.4, tPSA ~91 Ų, 5 HBA), A-967079 (MW 237.3, clogP ~3.1, tPSA ~33 Ų, 1 HBD), and LY3526318. The moderate lipophilicity (clogP ~1.9) of the target compound may confer advantages for CNS exposure compared to highly lipophilic antagonists, as TRPA1 is expressed in both peripheral sensory neurons and central pain pathways [2]. The tPSA of 61 Ų lies within the favorable range (40–90 Ų) for blood-brain barrier penetration, a consideration relevant for central TRPA1 indications [3].

Drug-likeness Physicochemical properties CNS penetration

Intra-Class Differentiation: Substituent-Dependent Target Engagement Within the 6-Oxo-1,6-dihydropyridazine-3-carboxamide Series

Within the 6-oxo-1,6-dihydropyridazine-3-carboxamide series, varying the N1 and carboxamide substituents produces discrete target profiles with large potency differentials. The diphenyl analogue J27 (N1,N3-diphenyl substitution) inhibits JNK2 and suppresses IL-6 with IC₅₀ = 0.22 μM in THP-1 cells and demonstrates in vivo efficacy in acute lung injury and sepsis models with 30.74% oral bioavailability [1]. In contrast, 4-(phenylamino)-6-oxo-1,6-dihydropyridazine-3-carboxamide derivatives act as MEK inhibitors [2], while the N-(methyl-d₃)pyridazine-3-carboxamide sub-series (e.g., compound 24) targets the TYK2 pseudokinase domain with selectivity over other JAK family members [3]. The target compound's N1-(4-fluorobenzyl) and N3-(tert-butyl) substitution pattern is distinct from all three of these characterized sub-series, predicting a unique selectivity fingerprint. The tert-butyl carboxamide group is expected to confer enhanced metabolic stability via steric shielding of the amide bond compared to N-methyl or unsubstituted amide analogs [4].

Structure-activity relationship Kinase inhibitor Target selectivity

Patent Landscape Differentiation: Pyridazinone TRPA1 Inhibitor Intellectual Property Positioning

The pyridazinone scaffold has emerged as a distinct TRPA1 inhibitor chemotype in the patent literature, separate from the purine-dione (HC-030031), oxime (A-967079), and other antagonist series. Patent WO-2023150591-A2 (D.E. Shaw Research LLC, priority date 2022-02-03) specifically claims pyridazinone compounds as TRPA1 inhibitors [1]. A separate patent family from Boehringer Ingelheim claims imidazo[4,5-d]pyridazinonyl derivatives as TRPA1 inhibitors, indicating broad pharmaceutical industry investment in pyridazinone/pyridazinone-like TRPA1 antagonists [2]. Earlier TRPA1 inhibitor patents covering diverse chemotypes (e.g., US10221177 from Abbott/AbbVie claiming compounds with TRPA1 IC₅₀ values as low as 2 nM) demonstrate the competitive landscape [3]. The target compound's specific substitution pattern (N1-4-fluorobenzyl, N3-tert-butyl) occupies a defined chemical space within these patent families, which is critical for freedom-to-operate analysis in drug discovery programs. Additionally, the compound's pyridazinone core also appears in agrochemical patent families (e.g., substituted pyridazinecarboxamides as pesticides [4]), suggesting potential cross-sector applicability.

Patent landscape TRPA1 inhibitor Freedom to operate

Physicochemical Drug-Likeness Advantage: Favorable CNS MPO Profile Relative to High-MW Clinical TRPA1 Antagonists

The target compound (MW = 303.34, clogP ≈ 1.93, tPSA = 61 Ų, HBD = 2, pKa ~13.6 strongest acidic / ~3.99 strongest basic) exhibits a highly favorable Central Nervous System Multiparameter Optimization (CNS MPO) profile compared to several clinical-stage TRPA1 antagonists [1]. With MW under 305 Da and clogP below 2.0, the compound resides in an optimal property space associated with higher probability of clinical success for CNS drug candidates [2]. In contrast, LY3526318 and GRC-17536 are substantially larger molecules (MW > 400 Da) with higher lipophilicity, which may limit CNS penetration or increase the risk of off-target pharmacology. The low molecular weight and moderate lipophilicity also render the target compound an attractive fragment-like or early lead-like starting point for structure-based optimization campaigns targeting TRPA1 [3]. The presence of a single fluorine atom on the 4-fluorobenzyl group provides a handle for metabolic stabilization without the substantial MW increase associated with trifluoromethyl or multi-halogen substitution patterns common in later-stage TRPA1 antagonists.

CNS drug design Drug-likeness Lead optimization

Optimal Research and Procurement Scenarios for N-(tert-Butyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1203072-16-5)


TRPA1 Chemical Probe Development and Target Validation Studies

Investigators seeking a pyridazinone-based chemical probe for TRPA1 target validation should prioritize this compound over alternative TRPA1 chemotypes (HC-030031, A-967079) when a structurally distinct scaffold is required to control for chemotype-specific off-target effects. The compound's predicted TRPA1 engagement (SEA Max Tc = 41) combined with its pyridazinone scaffold, which is unrelated to purine-dione, oxime, or other established TRPA1 antagonist pharmacophores, makes it suitable for orthogonal chemical probe studies [1]. Its favorable CNS MPO profile (tPSA = 61 Ų, MW = 303.34) supports use in both peripheral and central TRPA1 target engagement experiments [2].

Structure-Activity Relationship (SAR) Expansion of Pyridazinone TRPA1 Inhibitor Series

Medicinal chemistry teams prosecuting pyridazinone-based TRPA1 inhibitors, particularly those monitoring patent WO-2023150591-A2 (D.E. Shaw Research) or Boehringer Ingelheim's imidazo[4,5-d]pyridazinonyl series, should acquire this compound as a comparator for SAR studies [3]. The 4-fluorobenzyl/tert-butyl substitution pattern represents a specific vector combination whose activity can be benchmarked against N1-benzyl, N1-(4-chlorobenzyl), N1-alkyl, and N3-methyl/cyclopropyl/aryl carboxamide analogs to map the SAR landscape around the pyridazinone core. The commercially available carboxylic acid precursor (1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, CAS 1105192-19-5) further enables rapid analog synthesis .

Agrochemical Lead Discovery Leveraging the Pyridazinone Pharmacophore

The pyridazinone scaffold has an established history in agrochemical development, and patent families describe substituted pyridazinecarboxamides as pesticides and plant treatment agents [4]. For agrochemical discovery programs exploring fluorinated pyridazinone derivatives, this compound serves as a screening hit or lead-like starting material. Its moderate lipophilicity (clogP ~1.9), single fluorine substitution, and favorable MW (<305 Da) align with agrochemical property requirements for foliar uptake and environmental degradability. The compound can be evaluated in insecticidal, fungicidal, or herbicidal panel screens as part of a broader pyridazinone-focused agrochemical lead generation strategy.

Computational Chemistry and Docking Model Calibration for TRPA1 Ligands

Given the availability of high-resolution TRPA1 cryo-EM structures in complex with antagonists (e.g., PDB 7JUP with compound 21), computational chemists can employ this compound as a test ligand for docking and scoring function calibration [5]. The pyridazinone core, combined with the 4-fluorobenzyl and tert-butyl carboxamide groups, provides distinct steric and electronic features for evaluating pose prediction accuracy against the TRPA1 antagonist binding site. Its drug-like property profile also makes it suitable for testing in silico ADME/Tox prediction models as a representative of the pyridazinone chemical space.

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